N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps. It often starts with the construction of the benzo[d][1,3]dioxol core via cyclization reactions. The attachment of the amino and oxo functional groups follows through nucleophilic substitution reactions. Further, the introduction of the pyridazinyl moiety involves condensation reactions, often under reflux conditions. The final step includes the formation of the cyclopropanecarboxamide side chain through amide bond formation, usually facilitated by coupling agents like EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods: On an industrial scale, production involves optimizing each synthetic step to maximize yield and minimize impurities. This often includes solvent optimization, temperature control, and using continuous flow reactors for better scalability and reproducibility. Techniques like chromatography are employed for purification, and solid-phase synthesis methods might be utilized to streamline the process.
Chemical Reactions Analysis
Types of Reactions: N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reactions with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) result in the transformation of alcohol groups to carbonyls or further oxidation of the cyclopropane ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used to reduce carbonyl functionalities to alcohols.
Substitution: Nucleophilic substitution reactions, particularly with amines or thiols, are facilitated under basic conditions using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products: The reactions lead to products like hydroxylated derivatives, reduced amides, and substituted thiourea compounds, which may have varied biological activities or serve as intermediates for further synthetic applications.
Scientific Research Applications: this compound finds extensive use in scientific research:
Chemistry: It is studied for its potential as a building block in the synthesis of more complex molecules.
Biology: The compound is evaluated for its activity against various biological targets, including enzymes and receptors.
Medicine: It is investigated for potential therapeutic uses, particularly in treating diseases where its molecular targets are implicated.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals, showcasing its versatility.
Mechanism of Action: The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to biological effects such as enzyme inhibition, receptor blockade, or ion channel modulation. Pathways affected might include signaling cascades involved in cell proliferation, apoptosis, or inflammation, making it relevant for research in cancer, neurodegenerative diseases, and inflammation.
Comparison with Similar Compounds
Similar Compounds: Compounds like N-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)cyclopropanecarboxamide and pyridazinyl-cyclopropane amides share structural similarities.
Uniqueness: What sets N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide apart is its combination of a benzo[d][1,3]dioxol moiety with a pyridazinyl-cyclopropane framework, providing a unique pharmacophore that could lead to distinct biological properties and therapeutic potential.
Hope that gives you a comprehensive look at this fascinating compound!
Properties
IUPAC Name |
N-[6-[4-(1,3-benzodioxol-5-ylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c24-17(20-13-5-6-14-15(10-13)27-11-26-14)2-1-9-28-18-8-7-16(22-23-18)21-19(25)12-3-4-12/h5-8,10,12H,1-4,9,11H2,(H,20,24)(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXOVKOGKRGZOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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